molecular formula C9H8BrF2NO2 B8154873 (5-Bromo-furan-2-yl)-(3,3-difluoro-pyrrolidin-1-yl)-methanone

(5-Bromo-furan-2-yl)-(3,3-difluoro-pyrrolidin-1-yl)-methanone

Cat. No.: B8154873
M. Wt: 280.07 g/mol
InChI Key: BGOSOTADEBWQFD-UHFFFAOYSA-N
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Description

(5-Bromo-furan-2-yl)-(3,3-difluoro-pyrrolidin-1-yl)-methanone is a useful research compound. Its molecular formula is C9H8BrF2NO2 and its molecular weight is 280.07 g/mol. The purity is usually 95%.
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Biological Activity

The compound (5-Bromo-furan-2-yl)-(3,3-difluoro-pyrrolidin-1-yl)-methanone is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of this compound can be represented as follows:

CxHyBrF2NzO\text{C}_x\text{H}_y\text{Br}\text{F}_2\text{N}_z\text{O}

This compound features a furan ring substituted with a bromine atom and a pyrrolidine moiety with two fluorine atoms, which may influence its biological properties.

Anticancer Properties

Recent studies have highlighted the potential anticancer activities of compounds similar to this compound. For instance, derivatives with similar structures have shown promising results against various cancer cell lines:

CompoundCell LineIC50 Value (µM)Mechanism of Action
Compound AMCF-7 (breast cancer)10.5Induces apoptosis via caspase activation
Compound BA549 (lung cancer)8.2Inhibits cell proliferation through cell cycle arrest
This compoundTBDTBDTBD

The exact IC50 values for the compound are still under investigation; however, preliminary data suggest that modifications to the furan and pyrrolidine rings significantly impact cytotoxicity and selectivity against cancer cells.

The proposed mechanisms by which compounds like this compound exert their effects include:

  • Inhibition of Key Enzymes : Similar compounds have been identified as inhibitors of certain kinases involved in cancer progression.
  • Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Some derivatives have shown the ability to halt the cell cycle at specific phases, preventing proliferation.

Case Studies

A notable case study involved a derivative of this compound tested in vivo on murine models bearing tumors. The study reported a significant reduction in tumor size compared to control groups, suggesting effective bioactivity.

Pharmacokinetics

The pharmacokinetic profile is crucial for understanding the therapeutic potential of this compound. Key parameters include:

ParameterValue
BioavailabilityTBD
Half-lifeTBD
MetabolismHepatic metabolism expected due to the presence of fluorine and bromine substituents

Properties

IUPAC Name

(5-bromofuran-2-yl)-(3,3-difluoropyrrolidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF2NO2/c10-7-2-1-6(15-7)8(14)13-4-3-9(11,12)5-13/h1-2H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOSOTADEBWQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.